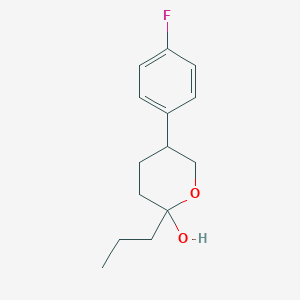
5-(4-Fluorophenyl)-2-propyloxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-2-propyloxan-2-ol is an organic compound characterized by the presence of a fluorophenyl group attached to an oxan-2-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-propyloxan-2-ol typically involves the reaction of 4-fluorobenzaldehyde with propylene oxide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxan-2-ol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-propyloxan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxan-2-ol ring to other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde derivatives, while reduction can produce various alcohols or ethers.
Scientific Research Applications
5-(4-Fluorophenyl)-2-propyloxan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-propyloxan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The oxan-2-ol ring may also play a role in modulating the compound’s activity by influencing its three-dimensional structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazole
Uniqueness
5-(4-Fluorophenyl)-2-propyloxan-2-ol is unique due to its specific combination of a fluorophenyl group and an oxan-2-ol ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
921193-67-1 |
|---|---|
Molecular Formula |
C14H19FO2 |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-propyloxan-2-ol |
InChI |
InChI=1S/C14H19FO2/c1-2-8-14(16)9-7-12(10-17-14)11-3-5-13(15)6-4-11/h3-6,12,16H,2,7-10H2,1H3 |
InChI Key |
TZQAZDZHGVMNGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(CO1)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















